REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].[NH2:7][C:8]1[S:9][C:10]([S:13][CH:14]([CH3:20])[C:15](OCC)=[O:16])=[CH:11][N:12]=1.S([O-])([O-])(=O)=O.[Na+].[Na+].O>O1CCCC1>[NH2:7][C:8]1[S:9][C:10]([S:13][CH:14]([CH3:20])[CH2:15][OH:16])=[CH:11][N:12]=1 |f:0.1.2.3.4.5,7.8.9|
|
Name
|
|
Quantity
|
97 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
ethyl 2-((2-aminothiazol-5-yl)thio)propanoate
|
Quantity
|
0.2 g
|
Type
|
reactant
|
Smiles
|
NC=1SC(=CN1)SC(C(=O)OCC)C
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Type
|
CUSTOM
|
Details
|
the thus obtained mixture was then stirred for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Thereafter, under cooling on ice
|
Type
|
STIRRING
|
Details
|
the obtained mixture was then stirred
|
Type
|
CUSTOM
|
Details
|
Insoluble matters were removed by filtration
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was then concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The obtained residue was purified by preparative thin-layer chromatography (chloroform:methanol=5:1)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
NC=1SC(=CN1)SC(CO)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 103 mg | |
YIELD: PERCENTYIELD | 63% | |
YIELD: CALCULATEDPERCENTYIELD | 63.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |